molecular formula C10H18O B1674924 (-)-Linalool CAS No. 126-91-0

(-)-Linalool

Cat. No.: B1674924
CAS No.: 126-91-0
M. Wt: 154.25 g/mol
InChI Key: CDOSHBSSFJOMGT-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Linalool can be synthesized through various methods. One common method involves the supercritical extraction of rhizoma homalonemae medicinal materials using liquid carbon dioxide under specific conditions (pressure: 5-15 MPa, temperature: 60-80°C). The extract is then adsorbed onto macroreticular resin and eluted with a 70% ethanol solution to obtain linalool .

Industrial Production Methods: In industrial settings, linalool is often produced through chemical synthesis. One method involves the high-pressure homogenization technique to prepare linalool nano-emulsions, which are then characterized and optimized for various applications .

Chemical Reactions Analysis

Linalool undergoes several types of chemical reactions, including:

Oxidation: Linalool can be oxidized to form various oxygenated derivatives. For example, it can undergo autoxidation involving peroxy and alkoxy radicals, leading to the formation of low-volatility secondary organic aerosol precursors .

Reduction: Linalool can be reduced to form dihydrolinalool and tetrahydrolinalool in the presence of metallic sodium or colloidal platinum .

Substitution: Linalool can participate in substitution reactions, such as esterification, to form esters like linalyl acetate .

Common Reagents and Conditions:

    Oxidation: Peroxy radicals, alkoxy radicals, and atmospheric conditions.

    Reduction: Metallic sodium, colloidal platinum, or skeleton nickel.

    Substitution: Alcohols and acids for esterification.

Major Products:

    Oxidation: Secondary organic aerosol precursors.

    Reduction: Dihydrolinalool, tetrahydrolinalool.

    Substitution: Linalyl acetate.

Mechanism of Action

Linalool exerts its effects through various mechanisms:

Antimicrobial Action: Linalool disrupts the cell membrane structure of microorganisms, leading to leakage of cytoplasmic contents and metabolic dysfunction. It inhibits cellular respiration and energy synthesis, ultimately causing cell death .

Anxiolytic and Sedative Properties: Linalool interacts with the serotonergic pathway, producing an antidepressant-like effect. During inhalation, linalool is transferred to the brain, where it restores the expression level of stress-induced genes to normal .

Comparison with Similar Compounds

Linalool is often compared with other similar compounds, such as linalyl acetate and its oxygenated derivatives. Linalool is the most potent odorant among these compounds, with a distinct floral and citric scent . Similar compounds include:

    Linalyl Acetate: Has similar odor properties but is less potent.

    8-Hydroxylinalool: Less odorous compared to linalool.

    8-Carboxylinalool: Odorless.

Linalool’s unique combination of pleasant scent, antimicrobial properties, and therapeutic benefits makes it a valuable compound in various industries.

Properties

IUPAC Name

(3R)-3,7-dimethylocta-1,6-dien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOSHBSSFJOMGT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@](C)(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872607
Record name (-)-Linalool
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126-91-0
Record name (-)-Linalool
Source CAS Common Chemistry
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Record name L-Linalool
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Record name 1,6-Octadien-3-ol, 3,7-dimethyl-, (3R)-
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Record name (-)-Linalool
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Record name (R)-3,7-dimethyl-1,6-octadien-3-ol
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Record name LINALOOL, (-)-
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Synthesis routes and methods I

Procedure details

In a 300 ml pressure reactor, 10 g of the Ru catalyst as described in the catalyst production example were placed in a catalyst basket insert and 150 g (0.99 mol) of dehydrolinalool were added. The hydrogenation was carried out using pure hydrogen at a constant pressure of 40 bar and a temperature of 80° C. After a reaction time of 4 hours, the reactor was vented. The conversion of dehydrolinalool was 95% and linalool was obtained in a selectivity of 90%.
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Synthesis routes and methods II

Procedure details

Example 1, general preparative scale procedure for synthesis of 1 from linalool: Reactions were run with 0.1 mol % of the Hoveyda-Grubbs 2nd generation catalyst. The catalyst was stored in the glove box and the required amount was removed in a round bottom flask charged with a stirbar, and sealed with a septum. Linalool was transferred via syringe into the RBF containing the catalyst. At this point the flask was vented through an oil bubbler and within 30 seconds vigorous bubbling began while stirring at room temperature. The bubbling continued for 30-45 minutes and then ceased. Once bubbling had stopped air was bubbled into the reaction mixture for 15 minutes to ensure the catalyst was inactive. 1H NMR of the crude reaction mixture showed 100% conversion of starting linalool. The product was immediately vacuum transferred (1 torr) to a chilled flask (−78° C.). After transfer the product was sealed under nitrogen and stored at room temperature. The product was analyzed via NMR. 1H NMR (CDCl)Cl3) δ: 1.29 (s, 3H), 1.84 (m, 2H), 2.23 (m, 1H), 2.37 (m, 1H), 2.57 (broad s, 1H), 5.65 (m, 214). FIG. 3. Representative 1H NMR of 1-methylcyclopent-2-enol produced by RCM of linalool.
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Synthesis routes and methods III

Procedure details

In the fully continuous process variant, catalyst and geraniol or nerol, or a mixture of geraniol and nerol, are simultaneously and continuously metered into a continuous reactor and linalool which is formed is continuously distilled off. In addition, high boilers are discharged by likewise continuously withdrawing a fractional amount of the reactor contents and removing the geraniol, nerol and linalool products of value still present in this fraction from high boilers formed during the reaction by distillation, for example by a simple evaporation or using a column. The involatile catalyst either remains in the high boilers which are fed to a disposal operation, or it may be precipitated from the high boilers by cooling, removed and reused again. The products of value which have been distilled off are recycled back into the reactor.
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Synthesis routes and methods IV

Procedure details

A mixture of 1,5-dimethylcyclooct-1-en-5-ol (prepared as in Example II (b) 100, cyclohexane and n-hexadecane in the volume ratio 1:2:1 was passed at a rate of 12 ml/hour together with nitrogen gas at one 1/hour through a 30 cm quartz glass tube filled with 3 mm sodium glass beads at 540° C. It was shown by GLC that under these conditions the conversion of starting material was 39% and the selectivity to the required product was 87%. The alpha-linalool was recovered by distillation b.p. 91°-92° C. at 20 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of (-)-linalool?

A1: this compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: While the provided research papers don't delve deeply into detailed spectroscopic data, GC-MS analysis is frequently used to identify and quantify this compound in essential oils. [, , , , , , , , , , , , , , , , ]

Q3: How stable is this compound in different formulations?

A3: The stability of this compound can vary depending on the formulation and storage conditions. For example, in alginate/fucoidan hydrogels, the retention of this compound was influenced by the presence of other essential oils. []

Q4: What are the common applications of this compound?

A4: this compound is widely used in various industries, including:

  • Fragrances: It contributes to the pleasant floral aroma of perfumes and cosmetics. [, , ]
  • Flavorings: this compound is used to impart a floral and citrusy note to food and beverages. []
  • Pharmaceuticals: Research suggests potential therapeutic applications, including antimicrobial, anti-inflammatory, and analgesic properties. [, , , , ]

Q5: How does this compound exert its antinociceptive effects?

A5: While the exact mechanism remains under investigation, research suggests this compound may exert antinociceptive effects through non-opioid pathways, potentially involving the inhibition of peripheral pain and inflammation via glutamatergic neurotransmission. [] Further research is needed to fully elucidate the molecular targets and downstream effects.

Q6: Does the stereochemistry of linalool impact its biological activity?

A6: Research suggests that the stereochemistry of linalool can influence its biotransformation by microorganisms. One study found that Aspergillus niger more readily converted (S)-(+)-linalool compared to (R)-(-)-linalool. []

Q7: What is known about the antibacterial activity of this compound?

A7: this compound, often found in essential oils alongside other compounds like thymol and carvacrol, has demonstrated antibacterial activity against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. [] Further research is needed to determine the specific mechanisms of action and potential applications in treating bacterial infections.

Q8: What role does this compound play in plant allelopathy?

A8: this compound has been identified as a potential allelochemical in the aqueous extracts of Zanthoxylum schinifolium Zucc. [] Allelopathy refers to the ability of a plant to influence the growth and development of surrounding plants through the release of chemical compounds.

Q9: What analytical techniques are commonly used to analyze this compound?

A9: Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for analyzing this compound, allowing for separation, identification, and quantification in complex mixtures like essential oils. [, , , , , , , , , , , , , , , , ]

Q10: Can enantiomeric purity be determined for this compound?

A10: Yes, chiral gas chromatography (GC) can differentiate and quantify the enantiomers of linalool, providing insights into its origin and potential variations in biological activity. []

Q11: What are the common methods for obtaining this compound?

A11: this compound is primarily obtained through extraction from natural sources or chemical synthesis. Common extraction methods include:

  • Steam Distillation: A traditional method for extracting essential oils from plant materials, often yielding this compound as a major component. [, , , , , , ]
  • Solvent Extraction: This method can be used to obtain absolutes, which are highly concentrated fragrant materials containing this compound and other volatile compounds. []

Q12: How does the extraction method impact the yield and composition of this compound?

A12: Different extraction methods can significantly influence the yield and chemical profile of essential oils containing this compound. For example, microwave extraction of Freesia hybrida yielded an essential oil rich in fatty acids, while stream distillation yielded an oil dominated by linalool, α-terpineol, and dimethyl sulfoxide. []

Q13: Are there any environmental concerns related to this compound?

A13: While this compound is a naturally occurring compound, its release from products like air fresheners can contribute to volatile organic compound (VOC) emissions. [] Research on the specific environmental fate and potential impacts of this compound is limited.

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